(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate
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Overview
Description
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, followed by the introduction of the phenylmethoxycarbonyl and 2-methylpropan-2-yl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- (-)-carvone from spearmint
- 2-(1H-INDOL-3-YL)-ETHYLAMINE, compound with oxalic acid
Uniqueness
What sets (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H23N2O6- |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m1/s1 |
InChI Key |
SREPAMKILVVDSP-CQSZACIVSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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